molecular formula C20H32BNO3 B13642796 3-Methyl-1-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine

3-Methyl-1-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine

Cat. No.: B13642796
M. Wt: 345.3 g/mol
InChI Key: WXQJYRLHMPBGLO-UHFFFAOYSA-N
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Description

3-Methyl-1-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine is a complex organic compound that features a piperidine ring, a phenoxyethyl group, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine typically involves multiple steps. One common route includes the following steps:

    Formation of the Phenoxyethyl Intermediate: This step involves the reaction of 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with an appropriate alkylating agent to form the phenoxyethyl intermediate.

    Coupling with Piperidine: The phenoxyethyl intermediate is then coupled with 3-methylpiperidine under suitable conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-Methyl-1-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxaborolane moiety can participate in reversible covalent bonding with diols, which is useful in various biochemical applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine is unique due to the combination of its structural features, which include a piperidine ring, a phenoxyethyl group, and a dioxaborolane moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C20H32BNO3

Molecular Weight

345.3 g/mol

IUPAC Name

3-methyl-1-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]piperidine

InChI

InChI=1S/C20H32BNO3/c1-16-8-7-11-22(15-16)12-13-23-18-10-6-9-17(14-18)21-24-19(2,3)20(4,5)25-21/h6,9-10,14,16H,7-8,11-13,15H2,1-5H3

InChI Key

WXQJYRLHMPBGLO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCN3CCCC(C3)C

Origin of Product

United States

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